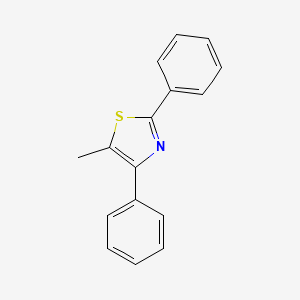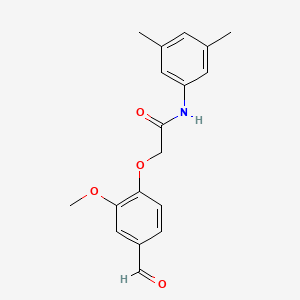
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, also known as DMPA, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research. DMPA is a synthetic compound that can be synthesized using various methods, and its unique structure allows it to interact with biological systems in a specific way. In
Wissenschaftliche Forschungsanwendungen
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has been shown to have potential applications in various biomedical research fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, this compound has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune response and can be used to treat autoimmune diseases.
Wirkmechanismus
The mechanism of action of N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to interact with specific proteins and enzymes in biological systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling and wound healing. By inhibiting MMPs, this compound can modulate tissue remodeling and wound healing.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in biological systems. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In autoimmune diseases, this compound has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide has several advantages for lab experiments, including its synthetic availability, its specificity for certain biological systems, and its ability to modulate specific biochemical pathways. However, this compound also has limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, including its potential applications in drug development, its interactions with specific proteins and enzymes, and its potential for use in combination therapies. This compound has the potential to be developed into a novel drug for various diseases, and further research is needed to explore its potential in this area. Additionally, further research is needed to understand the specific proteins and enzymes that this compound interacts with and how it modulates specific biochemical pathways. Finally, this compound has the potential to be used in combination therapies with other drugs, and further research is needed to explore this potential.
Synthesemethoden
N-(3,5-Dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide can be synthesized using various methods, including the reaction of 3,5-dimethylaniline with 4-hydroxy-2-methoxybenzaldehyde to form the intermediate 3,5-dimethyl-4-hydroxy-2-methoxybenzaldehyde, which is then reacted with chloroacetic acid to form this compound. Another method involves the reaction of 3,5-dimethylaniline with 4-(2-methoxy-4-nitrophenyl)-2-bromo-5-methoxyphenol to form the intermediate 3,5-dimethyl-4-(2-methoxy-4-nitrophenyl)-5-methoxybenzoic acid, which is then reacted with chloroacetic acid to form this compound.
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-6-13(2)8-15(7-12)19-18(21)11-23-16-5-4-14(10-20)9-17(16)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWUQTRNKCJBDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-fluoro-1-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2960148.png)
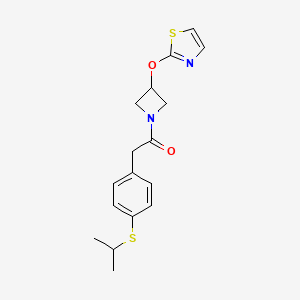

![3-(4-chlorophenyl)-5-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2960152.png)

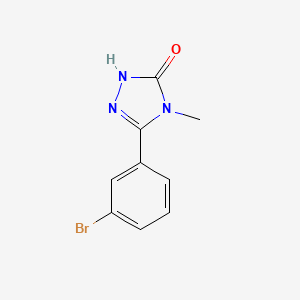

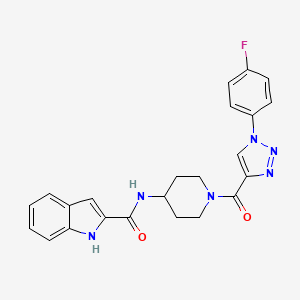
![2-Cyclopentyl-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2960161.png)
![[(3-Chlorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2960164.png)
![2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2960165.png)
![4-{[(Tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B2960166.png)
![2-(methylsulfanyl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2960167.png)
